1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole
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Overview
Description
1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole is a heterocyclic compound with a molecular formula of C9H8FN3 and a molecular weight of 177.18 g/mol. It features a benzotriazole ring substituted with a cyclopropyl group at the 1-position and a fluorine atom at the 6-position.
Preparation Methods
The synthesis of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-fluoro-1,2,3-benzotriazole with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can yield various substituted benzotriazole derivatives .
Scientific Research Applications
1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as fluorescence.
Biochemistry: It serves as a fluorescent probe in biochemical studies.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole involves its interaction with specific molecular targets. The cyclopropyl and fluorine substituents contribute to its binding affinity and specificity towards these targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-Cyclopropyl-6-fluoro-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
1-Cyclopropyl-1,2,3-benzotriazole: Lacks the fluorine substituent, which may affect its reactivity and binding properties.
6-Fluoro-1,2,3-benzotriazole: Lacks the cyclopropyl group, which may influence its stability and interaction with molecular targets.
1-Cyclopropyl-6-chloro-1,2,3-benzotriazole: Substitutes chlorine for fluorine, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of cyclopropyl and fluorine substituents, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-cyclopropyl-6-fluorobenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-6-1-4-8-9(5-6)13(12-11-8)7-2-3-7/h1,4-5,7H,2-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVNCXZNFSZHQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)F)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742839 |
Source
|
Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-45-9 |
Source
|
Record name | 1-Cyclopropyl-6-fluoro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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